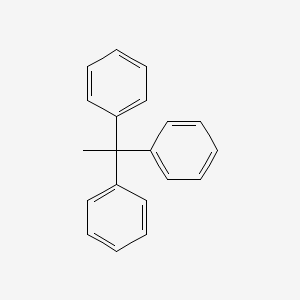

1,1,1-Triphenylethane

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

5271-39-6 |

|---|---|

分子式 |

C20H18 |

分子量 |

258.4 g/mol |

IUPAC 名称 |

1,1-diphenylethylbenzene |

InChI |

InChI=1S/C20H18/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |

InChI 键 |

QIDUHGHFWAMMPV-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

产品来源 |

United States |

Synthetic Methodologies for 1,1,1 Triphenylethane and Its Precursors

Classical and Contemporary Synthetic Routes to 1,1,1-Triphenylethane

The synthesis of this compound and its analogues has been achieved through various chemical transformations. A foundational method for creating the triphenylmethyl skeleton involves the Friedel-Crafts reaction. wikipedia.orgyoutube.com This electrophilic aromatic substitution reaction typically uses benzene (B151609) and a suitable electrophile in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgyoutube.com For instance, the reaction of benzene with chloroform (B151607) can yield triphenylmethane (B1682552), a related parent structure. wikipedia.orgyoutube.com

Synthesis of Halogenated this compound Derivatives

The introduction of halogen atoms to the this compound scaffold is a key transformation for further functionalization.

One documented approach involves the preparation of 2-chloro-1,1,1-triphenylethane. acs.orgacs.org While specific details of the synthesis are found in dedicated literature, the presence of the chlorine atom provides a reactive handle for subsequent nucleophilic substitution or elimination reactions. acs.org For instance, bromotriphenylmethane (B147582) can undergo substitution reactions where the bromine atom is replaced by other nucleophiles.

The reaction of 2-chloro-1,1,1-triphenylethane with sodium has been studied, revealing interesting rearrangements. acs.org When treated with sodium in refluxing dioxane, a carbanion is formed which, upon carbonation, yields 2,2,3-triphenylpropanoic acid and 1,1,2-triphenylethane. acs.org This suggests a rearrangement of the initial 2,2,2-triphenylethyl carbanion. acs.org

Table 1: Synthesis of Halogenated this compound Derivatives

| Derivative | Starting Materials | Reagents/Conditions | Key Observations |

| 2-Chloro-1,1,1-triphenylethane | This compound | Not explicitly detailed in the provided context. | The chloro-derivative is a precursor for studying rearrangement reactions. acs.org |

| Bromotriphenylmethane | Triphenylmethane | Not explicitly detailed in the provided context. | The bromine atom can be substituted by various nucleophiles. |

Grignard Reagent-Mediated Approaches to this compound Scaffolds

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. askfilo.comcerritos.edu The synthesis of triphenylmethane, a structural relative of this compound, can be achieved using a Grignard-based approach. askfilo.com This typically involves the reaction of a phenylmagnesium halide with a suitable electrophile. askfilo.com

A multi-step synthesis of triphenylmethane starting from benzene demonstrates this principle:

Bromination of benzene: Benzene is treated with bromine in the presence of a catalyst like iron(III) bromide to form bromobenzene. askfilo.com

Formation of Grignard reagent: Bromobenzene is reacted with magnesium metal in an ether solvent to produce phenylmagnesium bromide. askfilo.com

Reaction with an electrophile: The phenylmagnesium bromide is then reacted with an appropriate electrophile, such as benzoyl chloride, to form triphenylmethanol (B194598). askfilo.com

Reduction: The resulting triphenylmethanol can be reduced to triphenylmethane. askfilo.com

The reaction of 2-chloro-1,1,1-triphenylethane with magnesium in diethyl ether or tetrahydrofuran (B95107) also leads to the formation of a Grignard reagent. researchgate.net However, this process is accompanied by a significant degree of atamanchemicals.comyoutube.comsigmatropic rearrangement of a phenyl group, suggesting the involvement of radical intermediates during the Grignard reagent formation. researchgate.net Deuterolysis of the reaction mixture obtained from 2-chloro-1,1,1-triphenylethane and magnesium in THF yielded this compound, 2-D-1,1,1-triphenylethane, and 1,1,2-triphenylethene, further supporting the complexity of this reaction. researchgate.net

Table 2: Grignard Reagent-Mediated Syntheses

| Target Compound | Grignard Reagent | Electrophile | Key Features |

| Triphenylmethanol | Phenylmagnesium bromide | Benzoyl chloride | A classic example of Grignard addition to a carbonyl compound. askfilo.com |

| This compound (and rearranged products) | From 2-chloro-1,1,1-triphenylethane and Mg | (Self-reaction/rearrangement) | Involves radical intermediates and phenyl group migration. researchgate.net |

Development of Stereoselective Syntheses for this compound Analogues

While the provided information does not directly detail stereoselective syntheses specifically for this compound, the principles of stereoselective synthesis are crucial for creating chiral analogues. nih.govrsc.orgacs.orgresearchgate.netresearchgate.net Stereoselective synthesis aims to control the spatial arrangement of atoms in a molecule, leading to the preferential formation of one stereoisomer over others. This is particularly important when the target molecule possesses biological activity that is dependent on its stereochemistry. researchgate.net

Approaches to stereoselective synthesis often involve the use of chiral catalysts, auxiliaries, or starting materials. For instance, in the synthesis of other complex molecules, enzyme-catalyzed reactions and metal-mediated cyclizations have been employed to achieve high levels of stereocontrol. nih.govacs.org The development of such methods for this compound analogues would be a significant advancement, enabling the synthesis of enantiomerically pure compounds for various applications.

Green Chemistry Innovations in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.com While specific green chemistry innovations for this compound synthesis are not extensively detailed in the provided search results, the general principles can be applied.

Key areas for greening the synthesis of this compound and its derivatives could include:

Use of safer solvents: Replacing hazardous solvents with greener alternatives.

Catalysis: Employing catalytic methods to reduce waste and improve atom economy. The use of reusable catalysts would be particularly beneficial.

Energy efficiency: Designing reactions that can be carried out at ambient temperature and pressure.

Renewable feedstocks: Exploring the use of starting materials derived from renewable resources.

One patent describes the synthesis of triphenylmethane dyes by heating an aniline (B41778) derivative in the presence of a tert-amine-halogen complex, which could potentially offer a more streamlined process. google.com Further research is needed to fully assess the green credentials of this and other synthetic routes and to develop new, more sustainable methods for the production of this compound and its derivatives.

Mechanistic Investigations of 1,1,1 Triphenylethane Reactivity

Studies of Radical Intermediates in 1,1,1-Triphenylethane Chemistry

The formation and rearrangement of radical intermediates are crucial aspects of the chemistry of this compound derivatives.

Phenyl Migratory Rearrangements in 2,2,2-Triphenylethyl Radicals

The 2,2,2-triphenylethyl radical is a key intermediate that can undergo rearrangement. Studies involving the reaction of 2-chloro-1,1,1-triphenylethane with magnesium in tetrahydrofuran (B95107) (THF) have provided direct measurements of the rate constants for phenyl migration in the 2,2,2-triphenylethyl radical. researchgate.net The reaction is described by the equation: log k = 11.2 – 7.5 / 2.3 RT [kcal/mol], with a rearrangement rate constant of 4.0 × 10⁵ s⁻¹ at 20 °C. researchgate.net This rearrangement is a type of researchgate.netcaltech.edu-sigmatropic shift, where a phenyl group migrates to an adjacent carbon atom. researchgate.net The tendency for phenyl migration is also observed in the decarbonylation of β,β,β-triphenylpropionaldehyde, which generates the 2,2,2-triphenylethyl radical and subsequently rearranges to the 1,1,2-triphenylethyl skeleton. caltech.edu

These rearrangements are believed to occur in intermediate radicals formed during reactions such as the preparation of Grignard reagents from 2-chloro-1,1,1-triphenylethane. researchgate.net The extent of rearrangement can be influenced by the solvent, with less rearrangement observed in THF compared to diethyl ether. researchgate.net

Electron Transfer Processes in this compound Formation

The formation of Grignard reagents from alkyl halides, including 2-chloro-1,1,1-triphenylethane, is believed to involve an initial electron transfer from the magnesium metal to the alkyl halide. This rate-determining step leads to the formation of a radical anion which then dissociates to form a radical intermediate. researchgate.netacs.org The presence of radical species is supported by techniques such as Chemically Induced Dynamic Nuclear Polarization (CIDNP). researchgate.net

In the reaction of 2-chloro-1,1,1-triphenylethane with magnesium, the initial formation of radical species can be followed by a surface electron transfer to form diffusing anionic species. This suggests a competition between a radical pathway and an anionic pathway. researchgate.net The diffusion model for Grignard formation reactions helps to explain the observed product distribution. researchgate.net

Role of Carbanionic Species in this compound Transformations

Carbanionic intermediates also play a significant role in the reactivity of this compound and its derivatives.

caltech.edusemanticscholar.org-Sigmatropic Rearrangements of Aryl Groups in Organometallic Systems

While researchgate.netcaltech.edu-sigmatropic rearrangements are common for radical and carbocationic intermediates, caltech.edusemanticscholar.org-sigmatropic rearrangements are characteristic of certain carbanionic systems, particularly those involving allylic ethers (Wittig rearrangement) or sulfur ylides. libretexts.orguh.eduorganic-chemistry.org These reactions proceed through a concerted, five-membered cyclic transition state. organic-chemistry.org In the context of organometallic derivatives of this compound, rearrangements involving aryl group migrations are more commonly of the researchgate.netcaltech.edu type, especially when carbanionic intermediates are involved. For instance, the reaction of 2-chloro-1,1,1-triphenylethane with sodium can produce 1,1,2-triphenylethylsodium, indicating a rearrangement of the organometallic compound. caltech.edu The ease of this rearrangement often correlates with the ionic character of the carbon-metal bond. researchgate.net

Spectroscopic and Trapping Studies of Carbanionic Intermediates

The presence of carbanionic intermediates in reactions involving this compound can be inferred from experimental observations. For example, the reaction of 2-chloro-1,1,1-triphenylethane with magnesium produces a distinct dark-red solution, which is indicative of the formation of a carbanionic species, even though the primary evidence points towards radical intermediates. researchgate.net

Trapping experiments are a common method to detect and characterize transient intermediates. psu.edu In the case of carbanionic intermediates, they can be trapped by various electrophiles. For example, the carbanion generated from the decarboxylation of orotate (B1227488) analogues has been trapped with benzyl (B1604629) bromide. nih.gov In the context of Grignard reagent formation from 2-chloro-1,1,1-triphenylethane, deuterolysis with D₂O after the reaction leads to the isolation of 2-D-1,1,1-triphenylethane, providing evidence for a carbanionic or organometallic intermediate that can be quenched. researchgate.net

Kinetic Acidity and Hydrogen Isotope Exchange Experiments for this compound

The kinetic acidity of a hydrocarbon refers to the rate of proton abstraction by a base. For this compound, the kinetic acidity of the methyl protons provides insight into the stability of the corresponding carbanion. Hydrogen isotope exchange studies, often catalyzed by strong bases like cesium cyclohexylamide (CsCHA) in cyclohexylamine (B46788) (CHA), are used to measure these rates. semanticscholar.orgacs.org

Studies have shown that this compound serves as an important "bridge compound" for comparing the kinetic acidities of various hydrocarbons. semanticscholar.org The relative rate of deuteration of methane-d compared to the dedeuteration of this compound-d (kD(CH₃D)/kD(Ph₃CCH₂D)) was found to be 0.82. semanticscholar.org The primary isotope effects (kH/kD) for proton exchange are often comparable across a wide range of hydrocarbon acidities, suggesting a similar mechanism for the proton exchange process. semanticscholar.org

Table of Kinetic Acidity Data

| Compound | Relative Rate (to Methane-d) |

|---|

Data derived from the relative rate kD(CH3D)/kD(Ph3CCH2D) = 0.82. semanticscholar.org

These experiments are crucial for establishing a quantitative scale of carbanion stability in solution.

Mechanistic Pathways of Carbon-Hydrogen Bond Activation in this compound Systems

The C-H bond, ubiquitous in organic molecules, is traditionally considered unreactive. The field of C-H bond activation aims to transform these inert bonds into functional groups, offering more efficient and atom-economical synthetic routes. The compound this compound, with its unique structural features, serves as a compelling substrate for investigating the fundamental principles of C-H activation. It possesses two distinct types of C-H bonds: fifteen aromatic C(sp²)-H bonds on the three phenyl rings and three primary aliphatic C(sp³)-H bonds on the methyl group. The defining characteristic of this molecule is the immense steric hindrance imposed by the quaternary triphenylmethyl (trityl) moiety, which shields the primary C-H bonds and influences the accessibility of the aromatic ortho-positions. Mechanistic studies on this substrate provide critical insights into the regioselectivity and reactivity governed by both electronic properties and steric demands.

Transition-Metal-Catalyzed Aromatic C-H Activation

The activation of aromatic C-H bonds in this compound is predominantly achieved using late transition-metal catalysts, such as those based on iridium, rhodium, and palladium. The regiochemical outcome of these reactions is a direct consequence of the interplay between the catalyst's steric profile and the substrate's architecture.

A prominent example is the iridium-catalyzed borylation of arenes. Catalytic systems, often generated from precursors like [Ir(cod)OMe]₂ and sterically demanding bipyridine ligands (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine), are highly sensitive to steric hindrance. When applied to this compound, these catalysts exhibit a strong preference for activating the C-H bonds at the meta- and para-positions of the phenyl rings.

The mechanism is generally understood to proceed through a well-established catalytic cycle. The active Ir(I) species coordinates to the arene ring. The key C-H activation step can occur via several pathways, including oxidative addition to form an Ir(III) aryl hydride intermediate or through a concerted metalation-deprotonation (CMD) pathway, which is often favored for less acidic C-H bonds. Due to the steric bulk of the -C(Ph)₂CH₃ substituent adjacent to the ortho-positions, both oxidative addition and CMD pathways are kinetically disfavored at these sites. The catalyst therefore selectively engages with the less hindered meta- and para-C-H bonds. Following C-H bond cleavage, the resulting organometallic intermediate reacts with the borylating agent (e.g., bis(pinacolato)diboron, B₂pin₂) in a step that regenerates the active catalyst and furnishes the arylboronate ester product. The observed high selectivity for meta and para functionalization underscores the role of sterics in directing the catalyst away from the congested regions of the substrate.

Challenges in Aliphatic C-H Activation

Activating the primary C(sp³)-H bonds of the methyl group in this compound represents a formidable mechanistic challenge. This difficulty arises from two primary factors:

Inherent Bond Strength: Primary C(sp³)-H bonds have a high bond dissociation energy (BDE), typically ~100 kcal/mol, making them thermodynamically challenging to cleave compared to many C(sp²)-H bonds under certain catalytic conditions.

Extreme Steric Shielding: The methyl group is located at the core of a "cage" formed by the three flanking phenyl rings of the trityl group. This steric congestion severely restricts the approach of a bulky transition-metal catalyst to the C-H bonds of the methyl group.

Consequently, most catalytic systems that are effective for aromatic C-H activation fail to react at the aliphatic site of this compound. Achieving such a transformation would require a catalyst that is not only highly reactive but also sterically small enough to penetrate the phenyl group shielding. Some proposed pathways involve outer-sphere mechanisms where the catalyst does not need to directly coordinate to the substrate in a sterically demanding fashion. For instance, hydrogen atom transfer (HAT) mechanisms, mediated by highly reactive metal-oxo or metal-nitrene species, could potentially abstract a hydrogen from the methyl group. However, in a competitive scenario, the fifteen more accessible aromatic C-H bonds present a much larger statistical and kinetic target, making selective aliphatic C-H activation an unsolved problem in many catalytic systems.

Radical-Mediated Pathways

Non-catalytic, radical-based mechanisms offer an alternative pathway for C-H activation that operates on different principles than transition-metal catalysis. In these reactions, selectivity is governed by the BDE of the C-H bond and the stability of the resulting carbon-centered radical.

For this compound, the BDE of the primary C(sp³)-H bonds is significantly lower than that of the aromatic C(sp²)-H bonds (~100 kcal/mol vs. ~111 kcal/mol). Therefore, from a purely thermodynamic standpoint, radical abstraction should preferentially occur at the methyl group. A reaction initiated by a radical source, such as the thermal or photochemical decomposition of dibenzoyl peroxide or the use of N-bromosuccinimide (NBS) with an initiator, would be expected to generate the 2,2,2-triphenylethyl radical ((C₆H₅)₃C-CH₂•).

However, the kinetic feasibility of this pathway is again complicated by sterics. While the C-H bond is thermodynamically weaker, the approach of the abstracting radical (e.g., a bromine atom) to the methyl group is hindered. Furthermore, the subsequent propagation step, where the newly formed carbon radical must react with another molecule (e.g., Br₂ in a bromination reaction), is also subject to severe steric retardation. This can lead to slow reaction rates or favor alternative pathways, such as recombination or reaction at the more accessible, albeit thermodynamically stronger, aromatic positions if a sufficiently reactive radical is used. Computational studies and kinetic experiments are essential to deconvolute these competing factors and predict the outcome of radical-mediated functionalization of this sterically encumbered substrate.

Interactive Data Table: Mechanistic Pathways for C-H Activation in this compound

The following table summarizes the key mechanistic features and outcomes for the C-H activation of this compound via different pathways.

| Pathway Type | Reagent/Catalyst System (Example) | C-H Bond Activated | Key Mechanistic Step(s) | Regioselectivity Outcome | Mechanistic Notes |

| Aromatic C-H Borylation | [Ir(cod)OMe]₂ / dtbpy, B₂pin₂ | Aromatic C(sp²)-H | Concerted Metalation-Deprotonation (CMD) or Oxidative Addition | High selectivity for meta- and para-positions | Steric hindrance from the trityl group prevents ortho-activation. The catalyst's ligand sphere dictates reactivity. |

| Aromatic C-H Arylation | Pd(OAc)₂ / Ligand, Ar-I | Aromatic C(sp²)-H | CMD / Oxidative Addition | Primarily meta and para | The directing effect is steric rather than electronic. The bulky substrate favors reaction at the most accessible sites. |

| Aliphatic C-H Activation | Highly reactive metal-oxo (e.g., Mn-porphyrin) | Aliphatic C(sp³)-H (Theoretical) | Hydrogen Atom Transfer (HAT) | Methyl Group | Highly challenging due to extreme steric shielding and competition from 15 aromatic C-H bonds. Often a minor or non-existent pathway. |

| Radical Halogenation | N-Bromosuccinimide (NBS) / AIBN | Aliphatic C(sp³)-H | Radical Chain: H-atom abstraction by Br• | Methyl Group | Thermodynamically favored due to lower C-H BDE, but kinetically slow due to steric hindrance at the abstraction and propagation steps. |

Computational and Theoretical Chemistry of 1,1,1 Triphenylethane Systems

Density Functional Theory (DFT) Applications for 1,1,1-Triphenylethane

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structure and reactivity of organic molecules. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for systems as large as this compound.

Potential Energy Surfaces (PES) are a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. visualizeorgchem.compsu.edu Mapping the PES is crucial for understanding reaction mechanisms, as it allows for the identification of stable intermediates, products, and the transition states that connect them. visualizeorgchem.compsu.edu

DFT calculations are widely used to construct and explore PES for chemical reactions. visualizeorgchem.com By locating the stationary points (minima and saddle points) on the PES, a detailed reaction pathway can be charted. researchgate.netvisualizeorgchem.com For a molecule like this compound, DFT could be employed to study various potential reactions, such as thermal decomposition or rearrangements. The process typically involves:

Optimizing the geometries of the reactants, products, and any proposed intermediates to find their minimum energy structures. visualizeorgchem.com

Locating the transition state structure that connects the reactant/intermediate and the intermediate/product. visualizeorgchem.com

Calculating the vibrational frequencies to confirm that reactants and products are true minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). visualizeorgchem.com

Constructing a reaction energy profile by plotting the relative energies of these species along the reaction coordinate. researchgate.net

While specific DFT studies detailing the complete potential energy surfaces for reactions of this compound are not extensively documented in the reviewed literature, the methodology is well-established for analogous systems. For instance, DFT has been used to study the PES of reactions involving large polycyclic aromatic hydrocarbons and rearrangements in complex molecular systems, demonstrating its capability for such analyses. researchgate.netresearchgate.net

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution within a molecule. mdpi.com DFT is a primary method for performing MO calculations, yielding information about the energies and compositions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy and spatial distribution of these frontier orbitals are key to understanding a molecule's electronic properties and reactivity. scirp.org

For this compound, the electronic structure is dominated by the three phenyl rings. A qualitative analysis suggests that the HOMO would likely be composed of π-orbitals from the phenyl groups, while the LUMO would consist of the corresponding π*-antibonding orbitals. The interaction and delocalization among the three rings would lead to a set of closely spaced molecular orbitals.

Detailed computational studies on the electronic structure of the closely related triphenylmethane (B1682552) system offer valuable insights. In triphenylmethane dyes, the HOMO density is largely concentrated on the benzene (B151609) rings. researchgate.net A similar distribution would be expected for this compound. The HOMO-LUMO energy gap (ΔE) is a critical parameter that can be correlated with the molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap generally implies higher reactivity. DFT calculations can provide quantitative values for these orbital energies.

Table 1: Key Parameters from Molecular Orbital Analysis using DFT

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity as an electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. scirp.org A smaller gap suggests higher polarizability and lower kinetic stability. |

| Orbital Distribution | The spatial location of the HOMO and LUMO electron density. | For this compound, this would show the contribution of the phenyl rings versus the central aliphatic carbon to the frontier orbitals. |

Computational Modeling of Rearrangement Mechanisms in this compound Derivatives

Carbocation rearrangements are a classic topic in organic chemistry, with the Wagner-Meerwein rearrangement being a prime example. wikipedia.orgnumberanalytics.com These rearrangements involve the 1,2-migration of an alkyl, aryl, or hydride group to an adjacent carbocation center, typically leading to a more stable carbocation. numberanalytics.com Computational chemistry is a powerful tool for investigating the mechanisms of these complex reactions. numberanalytics.com

Derivatives of this compound can be precursors to carbocations that undergo such rearrangements. For example, the reaction of 2-chloro-1,1,1-triphenylethane has been studied, suggesting the involvement of radical and carbanionic intermediates that can lead to rearranged products like 1,1,2-triphenylethene. A computational study on a related system, the sila-variant of the Wagner-Meerwein rearrangement, demonstrated how DFT calculations can map out a multi-step rearrangement pathway involving several cationic intermediates. nih.gov

A hypothetical computational study of a Wagner-Meerwein rearrangement in a derivative, such as the dehydration of 2,2,2-triphenylethanol, would involve:

Carbocation Formation: Modeling the initial formation of the 2,2,2-triphenylethyl carbocation.

Transition State Search: Locating the transition state for the 1,2-phenyl shift from the adjacent carbon to the cationic center. This would likely involve a bridged phenonium ion-like structure.

Product Carbocation: Optimizing the geometry of the rearranged, more stable 1,1,2-triphenylethyl carbocation.

Energy Profile: Calculating the relative energies of the initial carbocation, the transition state, and the rearranged carbocation to determine the activation barrier for the rearrangement. numberanalytics.com

These computational insights provide a quantitative understanding of the reaction's feasibility and kinetics, complementing experimental observations. numberanalytics.com

Quantum Chemical Studies of Carbon-Hydrogen Bond Deprotonation

The acidity of C-H bonds is a fundamental property, and quantum chemical calculations can provide reliable predictions of pKa values. d-nb.info While typical alkane C-H bonds are not acidic, the C-H bonds of the methyl group in this compound are expected to be significantly more acidic due to the inductive and resonance-stabilizing effects of the three attached phenyl groups. Upon deprotonation, the resulting carbanion (1,1,1-triphenylethyl anion) would be stabilized by the delocalization of the negative charge into the π-systems of the three phenyl rings.

Quantum chemical methods, particularly DFT, can be used to study the deprotonation process by calculating the Gibbs free energy change for the reaction: (Ph)₃C-CH₃ → (Ph)₃C-CH₂⁻ + H⁺

The gas-phase acidity can be directly computed, and with the inclusion of a suitable solvent model (like the Polarizable Continuum Model, PCM), the pKa in solution can be estimated. Such studies have been performed for a wide range of organic molecules to understand and predict their acid/base properties. researchgate.netnih.gov

Computational analysis of C-H bond acidity has also explored the nature of C-H···C hydrogen bonds, which are weak but significant interactions. psu.edu While not directly about deprotonation, these studies highlight the ability of quantum chemistry to probe the subtle electronic effects involving carbon-hydrogen bonds.

Table 2: Computational Workflow for C-H Deprotonation Analysis

| Step | Computational Method | Objective |

| 1. Geometry Optimization | DFT (e.g., B3LYP/6-311+G(d,p)) | Obtain the lowest energy structures of the neutral this compound and its corresponding conjugate base (carbanion). |

| 2. Frequency Calculation | DFT (same level) | Confirm minima on the potential energy surface and obtain zero-point vibrational energies (ZPVE) and thermal corrections. |

| 3. Solvation Energy | PCM/DFT | Calculate the energy of solvation for all species to model the effect of the solvent. |

| 4. Gibbs Free Energy Calculation | Combine electronic, thermal, and solvation energies | Determine the Gibbs free energy of the deprotonation reaction in solution (ΔGsolv). |

| 5. pKa Prediction | Use thermodynamic cycles and reference values | Convert the calculated ΔGsolv into a predicted pKa value for the methyl C-H bond. |

Predictive Computational Models for Reactivity and Selectivity in this compound Chemistry

Predicting the reactivity and selectivity of chemical reactions is a major goal of computational chemistry. uoa.gr For complex molecules like this compound and its derivatives, predictive models can guide synthetic efforts and help in the design of new compounds with desired properties.

One approach is the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) models. researchgate.netchemrxiv.org These models establish a mathematical correlation between a set of calculated molecular descriptors and an observed property, such as reaction rate or biological activity. For instance, QSAR models have been successfully developed for the anticancer activity of compounds containing the triphenylmethyl (trityl) pharmacophore, which is structurally related to this compound. researchgate.net The development of such a model for this compound derivatives would involve:

Assembling a dataset of derivatives with known reactivity or activity.

Calculating a wide range of molecular descriptors for each molecule (e.g., electronic, topological, steric).

Using statistical methods or machine learning algorithms to build a predictive model. mit.edu

Validating the model's predictive power using internal (cross-validation) and external test sets. researchgate.net

More fundamental models aim to predict reactivity based on first principles. For example, parameters like calculated electron affinity have been shown to provide a robust model for predicting the thiol reactivity of certain compounds. nih.gov Such models could potentially be developed to predict the reactivity of this compound derivatives in specific reaction classes, offering a powerful tool for rational molecular design. uoa.gr

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1,1 Triphenylethane and Its Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the molecular structure of organic compounds in solution. openaccessjournals.com It operates on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. openaccessjournals.comnumberanalytics.com

One-dimensional ¹H and ¹³C NMR are the primary methods for the initial structural verification of 1,1,1-triphenylethane. The symmetry of the molecule simplifies its spectra, leading to a few distinct signals that correspond to the chemically equivalent nuclei.

The ¹H NMR spectrum is characterized by two main signals. A singlet appears in the aliphatic region corresponding to the three protons of the methyl (CH₃) group. In the aromatic region, a complex multiplet represents the fifteen protons of the three phenyl groups. The integration of these signals (a 3:15 or 1:5 ratio) confirms the relative number of protons in the molecule.

The ¹³C NMR spectrum provides further confirmation of the molecular framework. nih.gov It typically shows four distinct signals for the 20 carbon atoms, consistent with the molecule's C₃ symmetry. These signals correspond to the methyl carbon, the quaternary carbon, and the distinct carbons of the phenyl rings (ipso, ortho, meta, and para). nih.gov

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Signal Type | Approximate Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| ¹H | Singlet | ~2.2 | Methyl Protons (-CH₃) |

| ¹H | Multiplet | ~7.1-7.3 | Aromatic Protons (3 x -C₆H₅) |

| ¹³C | Quartet | ~30 | Methyl Carbon (-CH₃) |

| ¹³C | Singlet | ~52 | Quaternary Carbon (-C(Ph)₃) |

| ¹³C | Multiple | ~125-148 | Aromatic Carbons (ipso, ortho, meta, para) |

Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.

While 1D NMR confirms the basic structure, advanced 2D NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can establish specific connectivities. numberanalytics.comlongdom.org For instance, an HMBC experiment would show a correlation between the methyl protons and the quaternary carbon, confirming the core ethane (B1197151) structure. ipb.pt

Furthermore, specialized NMR studies have been employed to investigate the dynamic behavior of this compound. Research using wide-line NMR spectra on deuterated samples has explored the hindered rotation of the methyl group at low temperatures. aip.org These studies apply the damped quantum rotation (DQR) theory, which treats the methyl rotation as a nonclassical process, providing deep insights into the molecule's conformational energy landscape. aip.orgresearchgate.net Such advanced analyses are crucial for understanding the subtle intramolecular forces that govern the molecule's three-dimensional orientation and behavior. researchgate.net

Mass Spectrometry (MS) for Mechanistic Insights and Product Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. openaccessjournals.com Its application in analyzing reaction products and intermediates is vital for understanding chemical mechanisms.

In electron ionization mass spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and subsequent fragmentation. chemguide.co.uk The fragmentation pattern is a molecular fingerprint that aids in structural elucidation.

The most prominent fragmentation pathway for this compound involves the cleavage of the C-C bond between the quaternary carbon and the methyl group. gatech.edu This breakage results in the formation of a highly stable triphenylmethyl cation (trityl cation), which is resonance-stabilized across the three phenyl rings. libretexts.org Consequently, the base peak (the most intense peak) in the mass spectrum typically appears at an m/z corresponding to the loss of a methyl group (M-15).

Table 2: Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula | Significance |

|---|---|---|---|

| 258 | Molecular Ion | [C₂₀H₁₈]⁺· | Confirms Molecular Weight |

| 243 | [M-15]⁺ | [C₁₉H₁₅]⁺ | Base Peak; loss of a methyl radical to form the stable triphenylmethyl cation. |

| 165 | [C₁₃H₉]⁺ | [C₁₃H₉]⁺ | Further fragmentation of the triphenylmethyl cation, often corresponding to a fluorenyl cation. |

Note: The molecular ion peak for aromatic compounds is often strong due to the stability of the ring system. libretexts.org

Hyphenated techniques, which couple a separation method with mass spectrometry, are indispensable for monitoring the progress of chemical reactions. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of components in a complex reaction mixture before their detection and identification by the mass spectrometer. nih.govsaspublishers.com

For reactions involving this compound, GC-MS can be used to track its formation or consumption over time. nih.gov A small aliquot of the reaction mixture is injected into the GC, where the components are separated based on their volatility and interaction with the column's stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum for identification. nih.gov This allows chemists to quantify reactants, identify transient intermediates, and confirm the structure of the final products, thereby elucidating the reaction mechanism. researchgate.netacs.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. smu.edu These methods provide valuable information about functional groups, molecular symmetry, and bond strength. nih.gov IR and Raman spectroscopy are often complementary, as their selection rules differ: IR activity requires a change in the molecule's dipole moment during a vibration, while Raman activity requires a change in polarizability. edinst.com

For this compound, the IR spectrum would clearly show characteristic absorption bands. These include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.

Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. mt.com Therefore, it is an excellent tool for observing the symmetric breathing modes of the phenyl rings and the stretching of the central C-C bonds. The combination of IR and Raman spectra provides a comprehensive vibrational profile of this compound, confirming the presence of its key structural motifs and offering insights into the molecule's symmetry and bonding characteristics. americanpharmaceuticalreview.comresearchgate.net

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

The electronic transitions of this compound, a non-conjugated system, are primarily dictated by the isolated phenyl chromophores. The central sp³-hybridized carbon atom acts as an insulating bridge, preventing significant electronic conjugation between the three aromatic rings. Consequently, its electronic absorption spectrum is expected to be a composite of the transitions associated with a monosubstituted benzene (B151609) ring.

Detailed research findings on the electronic absorption and emission spectra specifically for this compound are not extensively documented in dedicated studies. However, the spectroscopic properties can be reliably inferred from its parent compound, triphenylmethane (B1682552), as the additional methyl group on the ethane bridge is not a chromophore and has a negligible effect on the electronic transitions of the phenyl rings.

Early studies on triphenylmethane dissolved in ethyl ether revealed a UV absorption spectrum characterized by fine structure, which is typical for benzene and its derivatives. acs.org These absorptions correspond to π→π* transitions within the benzene rings. The spectrum shows multiple distinct bands, a feature that is often lost in more complex, conjugated molecules where bands merge into broad envelopes. acs.org The positions of these bands are largely insensitive to the solvent, although their intensities can vary. acs.org

The primary absorption bands for triphenylmethane, which are representative for this compound, are detailed in the table below.

Table 1: Ultraviolet Absorption Bands for Triphenylmethane in Ethyl Ether

| Reported Frequency (mm⁻¹) acs.org | Calculated Wavelength (λmax, nm) | Transition Type |

|---|---|---|

| 3690 | ~271 | π→π* (B-band, benzenoid) |

| 3760 | ~266 | π→π* (B-band, benzenoid) |

| 3840 | ~260 | π→π* (B-band, benzenoid) |

| 3930 | ~254 | π→π* (B-band, benzenoid) |

In terms of emission spectroscopy, this compound, much like the parent triphenylmethane, is considered non-fluorescent in liquid solutions at room temperature. The lack of significant fluorescence is attributed to highly efficient non-radiative decay pathways for de-excitation of the excited state. The three phenyl rings are capable of low-frequency torsional and rotational motions, often described as a "propeller" effect. These motions provide a rapid channel for the dissipation of energy as heat, quenching potential fluorescence.

This behavior contrasts sharply with the well-known photophysical properties of triphenylmethane dyes (e.g., Crystal Violet, Malachite Green). nih.govacs.orgucsd.edu These dye molecules are typically cationic and possess functional groups that extend conjugation. More importantly, their fluorescence is often "switched on" when their propeller-like rotations are restricted, for instance, by increasing the viscosity of the medium, binding to a biological macromolecule, or incorporation into a solid matrix. nih.govucsd.edu The study of these derivatives highlights the critical role of molecular rigidity in enabling radiative emission.

The electronic properties change dramatically if intermediates, such as carbocations, are formed. While specific data for the 1,1,1-triphenylethyl cation is scarce, the triphenylmethyl (trityl) cation, an intermediate of the parent compound, is well-characterized. The formation of the cation creates an extended π-system through delocalization of the positive charge across all three phenyl rings. This extensive conjugation dramatically lowers the energy of the π→π* transitions, shifting the absorption from the UV into the visible region and resulting in a strongly colored species.

Table 2: Comparative Spectroscopic Properties

| Compound Type | Typical λmax | Appearance | Fluorescence in Solution | Key Structural Feature |

|---|---|---|---|---|

| Neutral Hydrocarbon (e.g., this compound) | ~260-270 nm | Colorless | Negligible | Isolated phenyl π-systems |

| Cationic Intermediate (e.g., Trityl Cation) | >400 nm | Intensely Colored | Varies; generally low unless rigidified | Delocalized π-system across all rings |

1,1,1 Triphenylethane As a Model Compound and Methodological Tool in Chemical Research

Applications in Fundamental Organic Reaction Mechanism Probing

The study of reaction mechanisms is a cornerstone of organic chemistry, providing the insights needed to control and design chemical transformations. walisongo.ac.idiranchembook.ir 1,1,1-Triphenylethane and its derivatives have been instrumental in elucidating the intricate details of various organic reactions. For instance, the reaction of 2-chloro-1,1,1-triphenylethane with sodium has been a subject of study to understand rearrangement reactions in organometallic compounds. researchgate.netacs.org These investigations help differentiate between radical and carbanionic intermediates, providing a clearer picture of the reaction pathway. researchgate.net

Furthermore, the triphenylmethyl (trityl) cation, which can be generated from triphenylmethane (B1682552) derivatives, is a key intermediate in studying intramolecular Friedel-Crafts reactions. stackexchange.com The stability of the trityl cation, due to the delocalization of the positive charge over the three phenyl rings, allows for detailed mechanistic investigations. wikipedia.org Studies on the reactions of the triphenylmethyl cation in strong acids have revealed the formation of products like 9-phenylfluorene, postulating the involvement of protonated intermediates. stackexchange.com Such studies are crucial for understanding the behavior of carbocations in highly acidic media.

Investigating Steric and Electronic Effects in Highly Crowded Organic Systems

Researchers have utilized triphenylmethane-based systems, which share structural similarities with this compound, to study how substituents on the phenyl rings affect the molecule's properties. For example, in triphenylmethane dyes, the introduction of different alkyl or heterocyclic groups can lead to significant shifts in their light absorption properties. rsc.org These changes are attributed to a combination of the electron-donating or withdrawing nature of the substituents (electronic effects) and the spatial interactions between the substituent and other parts of the molecule (steric effects). uclan.ac.ukrsc.org By systematically varying the substituents, chemists can correlate structural changes with observable properties, providing a deeper understanding of these fundamental effects. acs.org

Development of Analytical Methodologies Utilizing this compound

The development of reliable analytical methods is essential for accurate quantitative analysis in chemical synthesis. This compound and its close relative, triphenylmethane, have found a niche application in this area, particularly in the burgeoning field of mechanochemistry.

Internal Standard Applications in Quantitative Mechanochemical Synthesis Analysis

Mechanochemistry, a branch of chemistry that utilizes mechanical force to induce chemical reactions, often involves heterogeneous mixtures of solids. rsc.orgresearchgate.net This presents a challenge for accurately determining reaction yields using traditional analytical techniques that are well-suited for homogeneous solutions. rsc.orgrsc.org The use of an internal standard, a compound added in a known amount to a sample, is a widely accepted method for quantitative analysis. researchgate.net

Triphenylmethane, a solid at room temperature, has been successfully employed as an internal standard for the quantitative analysis of mechanochemical reactions using High-Performance Liquid Chromatography (HPLC). rsc.orgrsc.orgresearchgate.net For a compound to be an effective internal standard in mechanochemistry, it must be chemically inert under the reaction conditions, non-volatile, and uniformly distributed throughout the solid reaction mixture. rsc.orgresearchgate.net Studies have shown that while achieving uniform distribution can be a challenge, proper sampling and optimization of milling parameters can mitigate this issue, leading to reliable and reproducible results. researchgate.netrsc.org The successful application of triphenylmethane as an internal standard has been demonstrated in the synthesis of complex molecules like hemicucurbit[n]urils and biotin (B1667282) researchgate.neturil. rsc.orgnih.gov

| Parameter | Description | Finding | Citation |

| Analyte | Hemicucurbit[n]urils | Triphenylmethane served as a reliable solid internal standard for HPLC-UV-MS analysis. | rsc.orgrsc.org |

| Challenge | Non-uniform distribution of components | Proper sampling and optimized milling parameters can ensure uniform distribution of the internal standard. | researchgate.netrsc.org |

| Application | Biotin researchgate.neturil Synthesis | HPLC yields were calculated based on calibration plots for the product and triphenylmethane as the internal standard. | nih.gov |

Role as a Reference Compound in Organometallic Chemistry Studies

In organometallic chemistry, which explores compounds containing metal-carbon bonds, reference compounds are crucial for comparing and understanding the properties and reactivity of new substances. While direct evidence for this compound's use as a formal reference standard is not widespread in the provided search results, the broader family of triphenylmethane derivatives plays a significant role.

The triphenylmethyl (trityl) group is widely used as a bulky ligand in organometallic chemistry. wikipedia.org Its steric bulk can stabilize reactive metal centers and influence the coordination geometry of the resulting complexes. The well-defined structure and spectroscopic signatures of trityl-containing compounds can serve as a benchmark for characterizing new organometallic species.

Furthermore, studies on the formation of Grignard reagents from 2-chloro-1,1,1-triphenylethane provide insights into the mechanisms of these fundamental organometallic reactions. researchgate.net Understanding the rearrangement pathways in such systems contributes to the broader knowledge base of organomagnesium chemistry.

Advanced Materials Science and Polymer Chemistry Research Based on the 1,1,1 Triphenylethane Scaffold

Design and Synthesis of Novel Materials Incorporating 1,1,1-Triphenylethane Subunits

The synthesis of advanced materials based on the this compound core primarily involves the functionalization of its phenyl rings to create reactive monomers suitable for polymerization. A key derivative is 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (THPE), a trifunctional monomer that serves as a branching or cross-linking agent. The synthesis of THPE is often achieved through the acid-catalyzed condensation of phenol (B47542) with compounds like 2,4-pentanedione or p-hydroxyacetophenone. nbinno.com For instance, one method involves reacting phenol and 2,4-pentanedione in the presence of sulfuric acid and a mercapto sulfonic acid promoter, which can yield high-purity THPE suitable for polymerization.

Another significant class of monomers derived from the this compound scaffold are aromatic diamines, which are precursors to polyimides. A notable example is the synthesis of fluorinated aromatic diamines such as 1,1′-bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane (6FDAM). researchgate.net The synthesis of such complex diamines often involves multiple steps, including coupling reactions and subsequent reduction of nitro intermediates to form the reactive amine groups. researchgate.net The incorporation of fluorine atoms is a strategic design choice to enhance the solubility and lower the dielectric constant of the final polymers.

The versatility of the this compound scaffold allows for the creation of a variety of functional monomers. For example, silylated THPE can be prepared by reacting THPE with chlorotrimethylsilane. This silylated intermediate is then used in polycondensation reactions to form poly(ether ketone)s. researchgate.net This approach demonstrates how modification of the functional groups on the core structure opens pathways to different classes of polymers.

| Monomer/Intermediate | Precursors | Key Synthesis Feature | Resulting Polymer Class |

| 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) | Phenol, 2,4-pentanedione | Acid-catalyzed condensation | Polycarbonates, Polyesters, Poly(ether ketone)s |

| 1,1′-Bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane (6FDAM) | (Details proprietary to specific synthesis) | Multi-step synthesis with fluorination | Polyimides |

| Silylated 1,1,1-Tris(4-hydroxyphenyl)ethane | 1,1,1-Tris(4-hydroxyphenyl)ethane, Chlorotrimethylsilane | Silylation of hydroxyl groups | Poly(ether ketone)s |

Polymerization Studies Utilizing this compound-Derived Monomers

The monomers derived from this compound are employed in various polymerization techniques to produce both linear and branched high-performance polymers. The trifunctional nature of monomers like THPE is particularly exploited to create hyperbranched polymers.

Hyperbranched polycarbonates have been synthesized through the A2+B3 polymerization of di-tert-butyl tricarbonate (an A2 monomer) with 1,1,1-tris(4-hydroxyphenyl)ethane (a B3 monomer). researchgate.net This method allows for the creation of polymers with a high degree of branching and a large number of terminal functional groups. The resulting hyperbranched polycarbonates are noted for their good solubility and potential for further functionalization.

In the realm of poly(ether ketone)s, silylated THPE has been polycondensed with difluorinated aromatic ketones, such as 1,4-bis(4-fluorobenzoyl)benzene, in N-methylpyrrolidone. researchgate.net This nucleophilic aromatic substitution reaction yields branched poly(ether ketone)s. The resulting polymers often have a moderate molecular weight and may contain a fraction of cyclic oligomers.

The synthesis of polyimides from this compound-derived diamines typically follows a two-step process. First, the diamine, such as 1,1′-bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane (6FDAM), is reacted with an aromatic dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent to form a soluble poly(amic acid) precursor. researchgate.net This precursor is then converted to the final polyimide through thermal or chemical imidization. This method is crucial for producing high-molecular-weight polyimides that can be processed into films and coatings.

| Polymer Class | Monomers | Polymerization Method | Key Feature of Polymerization |

| Hyperbranched Polycarbonates | 1,1,1-Tris(4-hydroxyphenyl)ethane, Di-tert-butyl tricarbonate | A2+B3 Polycondensation | One-step synthesis of highly branched structures |

| Branched Poly(ether ketone)s | Silylated 1,1,1-Tris(4-hydroxyphenyl)ethane, 1,4-Bis(4-fluorobenzoyl)benzene | Nucleophilic Aromatic Substitution | Formation of ether linkages with a branched architecture |

| Fluorinated Polyimides | 1,1′-Bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane, Aromatic Dianhydrides | Two-step polycondensation via poly(amic acid) | Allows for processing of a soluble precursor before conversion to the final insoluble, high-performance polymer |

Elucidation of Structure-Property Relationships in this compound-Containing Polymers

The incorporation of the this compound scaffold into polymer backbones has a profound impact on their physical and chemical properties. The rigid, non-coplanar structure of this unit disrupts polymer chain packing, which generally leads to enhanced solubility in organic solvents.

Fluorinated polyimides derived from diamines like 6FDAM exhibit excellent solubility in a range of organic solvents, including N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even less polar solvents like tetrahydrofuran (B95107) (THF) and chloroform (B151607). researchgate.net This is a significant advantage for processing these otherwise intractable high-performance polymers. Furthermore, these polyimides demonstrate exceptional thermal stability, with glass transition temperatures (Tg) often exceeding 250°C and 10% weight loss temperatures (T10) above 500°C in a nitrogen atmosphere. The bulky, trifluoromethyl-containing triphenylethane unit contributes to a lower dielectric constant, making these materials promising for microelectronics applications. researchgate.net

Hyperbranched polycarbonates based on THPE also show good solubility in common organic solvents. The degree of branching, which can be controlled by the monomer feed ratio during synthesis, influences the thermal properties. These polymers typically exhibit good thermal stability, a desirable characteristic for materials used in demanding applications. researchgate.net

The poly(aryl ether ketone)s synthesized from THPE derivatives are generally amorphous and display high glass transition temperatures. researchgate.net Their solubility in polar aprotic solvents allows for the casting of transparent, strong, and flexible films. These films exhibit impressive mechanical properties, with reported tensile strengths in the range of 78-85 MPa and tensile moduli between 1.9 and 2.4 GPa. researchgate.net

The following table summarizes some of the key properties of polymers containing the this compound scaffold.

| Polymer Type | Specific Monomers | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10) (°C) | Solubility |

| Fluorinated Polyimide | 6FDAM + 6FDA | 281 | 542 (N2), 528 (air) | Soluble in NMP, DMAc, THF, CHCl3 |

| Fluorinated Polyimide | 6FDAM + PMDA | 315 | 535 (N2), 516 (air) | Soluble in NMP, DMAc |

| Poly(aryl ether ketone) | BHPPPPM + Difluorinated aromatic ketones | 174 - 196 | >500 (N2) | Soluble in NMP, DMAc, THF, CHCl3 |

Future Research Directions and Emerging Paradigms in 1,1,1 Triphenylethane Chemistry

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of complex molecules like 1,1,1-Triphenylethane. chemai.ioijsea.comrjptonline.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes with remarkable speed and accuracy. ijsea.com

One of the key areas where AI and ML will be impactful is in predicting the reactivity of the sterically hindered this compound. Machine learning models, including neural networks and random forests, can be trained on existing reaction data to identify subtle relationships between molecular descriptors and reaction outcomes. ijsea.com For instance, AI algorithms can predict the most likely sites of functionalization on the phenyl rings or the methyl group, considering the significant steric hindrance.

Furthermore, AI can accelerate the optimization of reaction conditions. Instead of laborious one-variable-at-a-time experimentation, machine learning algorithms can explore a multidimensional reaction space—encompassing temperature, pressure, catalyst loading, and solvent choice—to rapidly identify the optimal conditions for a desired transformation of this compound. chemai.io This data-rich experimentation approach not only saves time and resources but also leads to more robust and efficient synthetic protocols. mt.com

The table below illustrates a hypothetical application of a machine learning model in predicting the yield of a specific transformation of this compound under various conditions.

Predicted Yield of a Hypothetical Friedel-Crafts Acylation of this compound

| Catalyst | Temperature (°C) | Solvent | Predicted Yield (%) |

|---|---|---|---|

| AlCl₃ | 0 | CS₂ | 45 |

| FeCl₃ | 25 | Nitrobenzene | 60 |

| Zeolite H-BEA | 80 | Toluene | 75 |

Exploration of Novel Catalytic Applications for this compound Transformations

The development of novel catalysts is crucial for achieving selective and efficient transformations of sterically demanding substrates like this compound. Future research will likely focus on designing catalysts that can overcome the steric hindrance and activate specific C-H or C-C bonds within the molecule.

One promising area is the use of bifunctional catalysts for hydroisomerization and selective cracking. mdpi.com These catalysts, often composed of a metal site and an acidic support (e.g., zeolites), can facilitate the rearrangement of the carbon skeleton or the cleavage of specific bonds to produce valuable smaller molecules. mdpi.com For this compound, this could lead to the selective production of compounds like benzene (B151609), toluene, and other aromatic hydrocarbons. researchgate.net

Another emerging field is the application of transition metal catalysis for C-H bond functionalization. rsc.org While the C-H bonds in this compound are generally unreactive, appropriately designed catalysts, potentially based on metals like rhodium, iridium, or palladium, could enable the direct introduction of functional groups onto the aromatic rings or the aliphatic backbone. Computational studies will play a vital role in designing catalysts with the right electronic and steric properties for these challenging transformations.

The following table summarizes potential catalytic transformations for this compound and the types of catalysts that could be explored.

Potential Catalytic Transformations of this compound

| Transformation | Catalyst Type | Potential Products |

|---|---|---|

| Hydroisomerization | Bifunctional (e.g., Pt/Zeolite) | Branched alkylbenzenes |

| Selective Cracking | Acidic catalysts (e.g., ZSM-5) | Benzene, Toluene, Ethylbenzene |

| Aromatic C-H Borylation | Iridium or Rhodium complexes | Borylated triphenylethane derivatives |

Development of In-Situ Spectroscopic Techniques for Real-Time Mechanistic Probes

A deeper understanding of reaction mechanisms is fundamental to developing better chemical processes. The development and application of in-situ spectroscopic techniques will allow researchers to observe the transformations of this compound in real-time, providing unprecedented insights into reaction pathways, intermediates, and transition states. youtube.comuu.nl

Techniques such as Direct Analysis in Real Time Mass Spectrometry (DART-MS) can be used to monitor the concentrations of reactants, intermediates, and products directly from the reaction mixture without the need for sample preparation. nih.govrsc.org This allows for the rapid determination of reaction kinetics and the identification of transient species that might be missed by traditional analytical methods. nih.gov

Other powerful in-situ techniques include Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy. mt.com By using specialized reaction cells, these methods can provide information about the bonding and electronic structure of species present in the reaction mixture under actual catalytic conditions. uu.nl For reactions involving this compound, these techniques could be used to observe the coordination of the substrate to a catalyst surface or the formation of key intermediates.

The combination of multiple spectroscopic techniques, often referred to as operando spectroscopy, provides a more complete picture of the catalytic cycle. uu.nl The data obtained from these real-time studies will be invaluable for validating computational models and for the rational design of new and improved catalytic systems for the transformation of this compound.

The table below lists some in-situ spectroscopic techniques and the type of information they can provide for studying reactions of this compound.

In-Situ Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Obtained | Application to this compound Chemistry |

|---|---|---|

| DART-MS | Real-time concentration of species | Kinetic profiling and intermediate detection |

| In-situ FTIR/Raman | Vibrational modes of molecules | Observing bond formation/breaking, catalyst-substrate interactions |

| In-situ UV-Vis | Electronic transitions | Monitoring changes in conjugation and electronic structure |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,1-triphenylethane, and how do reaction conditions influence product distribution?

- Methodological Answer : The synthesis of this compound is highly sensitive to reducing agents and reaction conditions. Sodium borohydride (NaBH₄) in aqueous THF under aerobic conditions yields this compound (13%) alongside rearranged products like 1,1,2-triphenylethanol (58%) due to oxygen-mediated radical trapping . In contrast, anaerobic reduction with LiAlH₄ or NaAlH₂(OCH₂CH₂OCH₃)₂ yields >90% pure this compound, avoiding radical intermediates . For Grignard reactions, 2-chloro-1,1,1-triphenylethane reacts with Mg in THF to produce radicals, evidenced by deuterolysis products (e.g., 52% 2-D-1,1,1-triphenylethane) and ESR data supporting carbanion intermediates .

Q. What thermodynamic properties (e.g., enthalpy of formation) are available for this compound, and how reliable are group contribution models for its prediction?

- Methodological Answer : Enthalpy of formation (ΔHf) for this compound in the solid state is reported as -157.2 kJ/mol . Second-order group contribution methods predict ΔHf with deviations up to ±22.9 kJ/mol due to steric strain in the triphenylmethyl group . Researchers should validate predictions using experimental calorimetry, as discrepancies arise from non-additive steric effects in polyaromatic systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure and dynamics?

- Methodological Answer : Powder ¹H NMR at low temperatures (99–121 K) reveals nonclassical methyl group dynamics via damped quantum rotation (DQR) theory, with nonclassicality coefficients (1.7–2.7) indicating quantum tunneling . Single-crystal X-ray diffraction (e.g., Acta Crystallogr. B36) provides precise structural data, confirming steric hindrance from the propeller-like triphenyl arrangement .

Advanced Research Questions

Q. How do steric and electronic factors influence the homolysis rates of C–C bonds in this compound compared to related compounds?

- Methodological Answer : The central C–C bond in this compound exhibits lower homolysis rates than 1,1,2,2-tetraphenylethane due to reduced steric strain. ESR studies in tetralin show that tetraphenylethane’s dissociation rate increases >10-fold under strain, whereas this compound’s rate is governed by radical stability rather than steric release . Rate constants for phenyl migration in triphenylethyl radicals (4.0 × 10⁵ s⁻¹ at 20°C) further highlight kinetic barriers .

Q. What role does the persistent radical effect play in the stabilization of intermediates during this compound synthesis?

- Methodological Answer : The persistent radical effect stabilizes triphenylmethyl radicals during Grignard reactions, enabling recombination with phenyl radicals to form 1,1,1-trichloro-2,2,2-triphenylethane . Radical lifetimes are extended by steric hindrance and delocalization, as shown by ESR-detected diphenylmethyl radicals in equilibrium with this compound .

Q. How can this compound derivatives be engineered to enhance thermal stability in high-performance polymers?

- Methodological Answer : Incorporating this compound units into poly(amide-imide)s improves solubility and thermal stability. Polymers synthesized via triphenyl phosphite-activated polycondensation exhibit glass transition temperatures (Tg) of 250–287°C and 10% weight loss at 501–534°C under nitrogen. The propeller-shaped triphenylethane moiety reduces crystallinity, enhancing solubility in polar solvents (e.g., NMP) while maintaining mechanical strength (tensile moduli: 2.23–2.71 GPa) .

Q. What quantum mechanical models explain the nonclassical rotational dynamics observed in this compound’s methyl group?

- Methodological Answer : Damped quantum rotation (DQR) theory models the methyl group’s hindered rotation, where quantum tunneling dominates at low temperatures (99–108 K). Powder NMR spectra fitted with DQR parameters (activation energy ~7.5 kcal/mol) show deviation from classical jump models, confirmed by nonclassicality coefficients >1.7 . Single-crystal studies are recommended for precise parameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。